molecular formula C14H8I2O4 B8730095 2,2'-Diiodo-[1,1'-biphenyl]-4,4'-dicarboxylic acid CAS No. 65235-37-2

2,2'-Diiodo-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Cat. No. B8730095
Key on ui cas rn: 65235-37-2
M. Wt: 494.02 g/mol
InChI Key: DDGDMKJKZZTSSB-UHFFFAOYSA-N
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Patent
US08088368B2

Procedure details

2,2′-Diiodo-biphenyl-4,4′-dicarboxylic acid dimethyl ester (3.24 g, 6.21 mmol) was dissolved in 20 mL THF and KOH (1.02 g, 2.5 eq.) was added, followed by 5 mL water. The reaction was stirred at room tempature overnight. The reaction was heated to 50° C. for 7 hours. The reaction was cooled to room temprature. Organic solvent was removed by rotovap. The aqueous layer was acidified with concentrated HCl to give pale white solid. The solid was filtered and dried on vacumm overnight to give the product 2,2′-Diiodo-biphenyl-4,4′-dicarboxylic acid (2.74 g, yield 89%).
Name
2,2′-Diiodo-biphenyl-4,4′-dicarboxylic acid dimethyl ester
Quantity
3.24 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.02 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:16]=[CH:15][C:14]([C:17]([O:19]C)=[O:18])=[CH:13][C:12]=2[I:21])=[C:7]([I:22])[CH:6]=1)=[O:4].[OH-].[K+].O>C1COCC1>[I:21][C:12]1[CH:13]=[C:14]([C:17]([OH:19])=[O:18])[CH:15]=[CH:16][C:11]=1[C:8]1[CH:9]=[CH:10][C:5]([C:3]([OH:4])=[O:2])=[CH:6][C:7]=1[I:22] |f:1.2|

Inputs

Step One
Name
2,2′-Diiodo-biphenyl-4,4′-dicarboxylic acid dimethyl ester
Quantity
3.24 g
Type
reactant
Smiles
COC(=O)C1=CC(=C(C=C1)C1=C(C=C(C=C1)C(=O)OC)I)I
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.02 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at room tempature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temprature
CUSTOM
Type
CUSTOM
Details
Organic solvent was removed by rotovap
CUSTOM
Type
CUSTOM
Details
to give pale white solid
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried on vacumm overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC1=C(C=CC(=C1)C(=O)O)C1=C(C=C(C=C1)C(=O)O)I
Measurements
Type Value Analysis
AMOUNT: MASS 2.74 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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